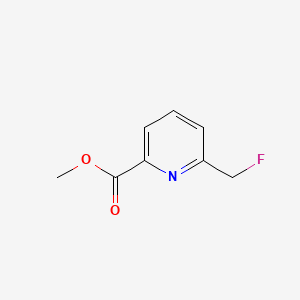

Methyl 6-(fluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 6-(fluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYNMRGFPSHLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 6-(fluoromethyl)picolinate: A Strategic Guide

An In-depth Technical Guide for Drug Development Professionals

Introduction

Methyl 6-(fluoromethyl)picolinate is a key heterocyclic building block in modern medicinal and agrochemical research. The strategic incorporation of a fluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, such as altered basicity, improved metabolic stability, and enhanced binding affinity to biological targets.[1][2] The picolinate ester moiety provides a versatile handle for further chemical elaboration, making this compound a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and crop protection agents.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and well-vetted synthetic strategy for this compound. We will delve into the mechanistic rationale behind the chosen pathway, provide detailed, step-by-step experimental protocols, and discuss critical aspects of characterization and process optimization.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic approach. The target molecule can be disconnected at the C-F bond, suggesting a nucleophilic fluorination of a corresponding halo- or sulfonyloxymethyl precursor. This precursor, in turn, can be derived from the functionalization of a simple methyl group, leading back to the readily available and economical starting material, Methyl 6-methylpicolinate.

Caption: Retrosynthetic pathway for this compound.

I. Synthetic Strategy and Mechanistic Rationale

The chosen forward synthesis is a three-step sequence commencing from 6-methylnicotinic acid. This pathway is selected for its reliance on well-established, high-yielding reactions and the use of cost-effective starting materials.

Caption: Proposed three-step synthesis of this compound.

Step 1: Fischer Esterification of 6-Methylnicotinic Acid

The synthesis begins with the conversion of 6-methylnicotinic acid to its corresponding methyl ester. The Fischer esterification is the method of choice due to its simplicity, cost-effectiveness, and scalability.[3] The reaction is catalyzed by a strong acid, typically sulfuric acid, in a large excess of methanol which serves as both the reactant and the solvent. The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst. Driving the equilibrium towards the product is achieved by using a large excess of methanol.

Step 2: Free-Radical Bromination of Methyl 6-methylpicolinate

The key to functionalizing the C-H bonds of the methyl group is a selective free-radical halogenation. The methyl group at the 6-position of the pyridine ring is analogous to a benzylic position, making it susceptible to radical attack due to the resonance stabilization of the resulting radical intermediate by the aromatic ring. N-Bromosuccinimide (NBS) is the ideal reagent for this transformation as it provides a low, constant concentration of bromine radicals, minimizing side reactions such as di-bromination or ring bromination. The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN) upon heating.

Step 3: Nucleophilic Fluorination

The final step is a nucleophilic substitution reaction to replace the bromide with a fluoride. This is a critical transformation in the synthesis of many fluorinated pharmaceuticals.[2][4] While various fluoride sources are available, silver(I) fluoride (AgF) is particularly effective for this type of substitution.[5] The silver ion coordinates to the bromine atom, facilitating the departure of the bromide leaving group and making the carbon atom more susceptible to nucleophilic attack by the fluoride ion. The reaction is typically performed in a polar aprotic solvent like acetonitrile to ensure the solubility of the reagents and to avoid hydrogen bonding with the fluoride ion, which would decrease its nucleophilicity.[4]

II. Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylpicolinate

-

Reagent Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methylnicotinic acid (50.0 g, 0.365 mol).

-

Reaction Initiation: Add anhydrous methanol (500 mL) to the flask and stir to suspend the solid. Carefully and slowly, add concentrated sulfuric acid (20 mL) to the stirring suspension. An exothermic reaction will occur.

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 300 mL).

-

Purification: Combine the organic layers, wash with saturated brine (1 x 200 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 6-methylpicolinate as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of Methyl 6-(bromomethyl)picolinate

-

Reagent Setup: In a 500 mL three-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, dissolve Methyl 6-methylpicolinate (25.0 g, 0.165 mol) in anhydrous carbon tetrachloride (250 mL).

-

Reaction Initiation: Add N-Bromosuccinimide (NBS, 32.3 g, 0.182 mol) and azobisisobutyronitrile (AIBN, 1.36 g, 8.25 mmol) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C) under inert atmosphere (nitrogen or argon). The reaction can be initiated with a bright lamp to facilitate radical formation. Maintain reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold carbon tetrachloride.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure Methyl 6-(bromomethyl)picolinate.

Protocol 3: Synthesis of this compound

-

Reagent Setup: To a 250 mL round-bottom flask protected from light and equipped with a magnetic stirrer, add Methyl 6-(bromomethyl)picolinate (15.0 g, 0.065 mol) and anhydrous acetonitrile (150 mL).

-

Reaction Initiation: Add silver(I) fluoride (AgF, 12.4 g, 0.098 mol) to the solution in one portion. The flask should be wrapped in aluminum foil as AgF is light-sensitive.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver bromide precipitate and any unreacted AgF. Wash the Celite pad with acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is then dissolved in ethyl acetate (200 mL) and washed with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the final product, this compound. Further purification can be achieved via silica gel chromatography if required.

III. Data Presentation and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected Yield |

| Methyl 6-methylpicolinate | C₈H₉NO₂ | 151.16 | ~8.0 (d), ~7.7 (t), ~7.3 (d), ~3.9 (s), ~2.6 (s) | 75-85%[3] |

| Methyl 6-(bromomethyl)picolinate | C₈H₈BrNO₂ | 230.06 | ~8.1 (d), ~7.8 (t), ~7.5 (d), ~4.7 (s), ~4.0 (s) | 60-70% |

| This compound | C₈H₈FNO₂ | 169.15 | ~8.1 (d), ~7.8 (t), ~7.5 (d), ~5.6 (d, JHF≈48 Hz), ~4.0 (s) | 70-80% |

Characterization Notes:

-

¹H NMR: The key diagnostic signal for the final product is the doublet for the fluoromethyl protons (-CH₂F) around 5.6 ppm, showing a characteristic coupling to the fluorine atom (²JHF ≈ 48 Hz).

-

¹⁹F NMR: A triplet signal corresponding to the -CH₂F group is expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed for each compound. For the bromo-intermediate, the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be present.

-

Infrared (IR) Spectroscopy: The presence of the ester carbonyl stretch (~1720-1740 cm⁻¹) will be a common feature.

IV. Safety and Optimization Considerations

-

Safety: Concentrated sulfuric acid is highly corrosive. NBS is a lachrymator and should be handled in a fume hood. Silver fluoride is toxic and light-sensitive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

-

Optimization:

-

In the bromination step, controlling the reaction temperature and the rate of initiation is crucial to prevent over-bromination. The use of a photolytic initiator (e.g., a tungsten lamp) can provide better control.

-

For the fluorination step, ensuring anhydrous conditions is critical as water can hydrolyze the starting material and deactivate the fluoride source. The choice of fluoride salt can be explored; for example, spray-dried potassium fluoride in combination with a phase-transfer catalyst may offer a more economical alternative to AgF.[6]

-

V. Conclusion

This guide outlines a reliable and efficient three-step synthesis for this compound, a valuable building block for drug discovery. The pathway leverages classic, well-understood organic reactions, starting from an inexpensive precursor. By providing detailed protocols and explaining the underlying chemical principles, this document serves as a practical resource for scientists and researchers, enabling the successful and scalable production of this important fluorinated intermediate.

References

-

Shishmakov, S. V., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Available at: [Link]

- Imperial Chemical Industries PLC. (1982). Process for the preparation of fluoromethyl pyridines and certain novel products obtained therefrom. Google Patents. EP0063872A1.

-

Ni, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

- Corteva Agriscience LLC. (2020). Picolinic acid derivatives and their use as intermediates. Google Patents. US10633341B2.

-

Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]

-

Ye, W., et al. (2018). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Available at: [Link]

-

Lee, E., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. PubMed Central. Available at: [Link]

-

Roesky, H. W., et al. (2002). Stepwise fluorination of [MeAlN(2,6-i-Pr2C6H3)]3 using trimethyltin fluoride. MIT Libraries. Available at: [Link]

- Accord Healthcare, S.L.U. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents. WO2021074138A1.

-

Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]

-

American Elements. (n.d.). 6-Fluoro-2-pyridinemethanol. Available at: [Link]

-

Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. PubMed Central. Available at: [Link]

-

Wang, S., et al. (2022). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. Available at: [Link]

-

Hull, K. L., et al. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PubMed Central. Available at: [Link]

-

Fox, M. A., et al. (2015). Molecular structure of methyl ester 6a. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Unknown Source. Available at: [Link]

- Jiangsu Sevencontinent Green Chemical Co Ltd. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents. CN104003934A.

-

Tlili, A., et al. (2015). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]

- Constellation Pharmaceuticals Inc. (2020). Methods and intermediates for preparing therapeutic compounds. Google Patents. US10696657B2.

-

Ascribe. (n.d.). (5-Trifluoromethyl-pyridin-2-yl)methanol. Available at: [Link]

- Shandong Boyuan Pharmaceutical & Chemical Co Ltd. (2022). Synthetic method of 6-methyl nicotine. Google Patents. CN114437031A.

-

Nishida, M., et al. (2021). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PubMed Central. Available at: [Link]

- Asymmetric Catalysis Suzhou Co Ltd. (2019). Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. Google Patents. CN109824579B.

- Reilly Industries Inc. (1961). Preparation of 6-methylnicotinic acid. Google Patents. US2993904A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0063872A1 - Process for the preparation of fluoromethyl pyridines and certain novel products obtained therefrom - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to Methyl 6-(fluoromethyl)picolinate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: Methyl 6-(fluoromethyl)picolinate is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluoromethyl group onto the picolinate scaffold imparts unique physicochemical properties that are advantageous for drug design. This guide provides a comprehensive technical overview of its chemical properties, offers a plausible synthetic route, discusses its reactivity and metabolic stability, and explores its application as a versatile intermediate for developing novel therapeutics, particularly in the burgeoning field of protein degradation.

Introduction: The Strategic Role of Fluorine in Picolinate Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[1] The pyridine ring, a core component of many FDA-approved drugs, is considered a "privileged" structure in drug discovery. When functionalized as a picolinic acid ester, it serves as a versatile scaffold for synthesizing a wide array of biologically active molecules.[1]

This compound merges these two powerful concepts. The fluoromethyl group (-CH₂F) acts as a bioisosteric replacement for methyl or hydroxyl groups, while the picolinate core provides a well-established anchor for molecular elaboration. This compound is listed as a building block for protein degraders, highlighting its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and drug development. While extensive experimental data for this compound is not publicly available, its key properties can be reliably compiled from supplier data and predictive models.

Core Physicochemical Data

The essential identification and predicted physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 6-(fluoromethyl)pyridine-2-carboxylate | AiFChem[3] |

| CAS Number | 1209248-98-5 | CP Lab Safety[2], AiFChem[3] |

| Molecular Formula | C₈H₈FNO₂ | CP Lab Safety[2] |

| Molecular Weight | 169.15 g/mol | CP Lab Safety[2] |

| Purity | Typically ≥97% | CP Lab Safety[2], ACE Biolabs |

Note on CAS Numbers: While the CAS number 953091-62-8 also appears in some databases for this chemical name, 1209248-98-5 is more consistently associated with the molecular formula C₈H₈FNO₂ across multiple suppliers.[2][3][4][5]

Predicted Spectroscopic Profile

No public experimental spectra are available for this specific molecule. However, a predicted spectroscopic profile can be constructed based on its structure and data from analogous compounds. This serves as a crucial guide for chemists to confirm the identity and purity of the material in a laboratory setting.

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~8.0-8.2 (d, 1H, H-3), δ ~7.8-8.0 (t, 1H, H-4), δ ~7.6-7.8 (d, 1H, H-5), δ ~5.6-5.8 (d, ²JHF ≈ 48 Hz, 2H, -C H₂F) , δ ~3.9-4.0 (s, 3H, -OCH ₃) | The pyridine protons will appear in the aromatic region, with splitting patterns dictated by their coupling. The key diagnostic signal is the large doublet for the fluoromethyl protons, split by the adjacent fluorine atom. The ester methyl group will be a singlet in the typical range. |

| ¹³C NMR | δ ~165 (C=O), δ ~158 (C-6), δ ~149 (C-2), δ ~138 (C-4), δ ~127 (C-3), δ ~122 (C-5), δ ~84 (d, ¹JCF ≈ 170 Hz, -C H₂F) , δ ~53 (-OC H₃) | The carbonyl and aromatic carbons will appear at their characteristic downfield shifts. The most telling signal is the carbon of the fluoromethyl group, which will be observed as a large doublet due to direct coupling with the fluorine atom.[6] |

| ¹⁹F NMR | δ ~ -210 to -230 (t, ¹JFH ≈ 48 Hz) | The fluorine nucleus will appear as a triplet, split by the two adjacent protons of the methyl group. |

| Mass Spec (EI) | M⁺ at m/z = 169. C₈H₈FNO₂⁺. Key fragments: [M-OCH₃]⁺ (138), [M-CH₂F]⁺ (136). | The molecular ion peak should be clearly visible. Common fragmentation patterns would include the loss of the methoxy radical from the ester and loss of the fluoromethyl radical. |

| IR | ~3050-3100 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H), ~1725 cm⁻¹ (C=O stretch) , ~1580, 1450 cm⁻¹ (Pyridine ring stretch), ~1050-1150 cm⁻¹ (C-F stretch) | The spectrum will be dominated by a strong carbonyl stretch from the ester. The C-F bond stretch is also a key diagnostic feature.[7] |

Synthesis and Handling

While several suppliers offer this compound, understanding its synthesis is crucial for researchers who may wish to produce derivatives or isotopically labeled versions. A robust and logical synthetic approach involves the deoxofluorination of a readily available precursor.

Proposed Synthetic Workflow

The most direct synthetic route starts from the commercially available Methyl 6-(hydroxymethyl)picolinate (CAS 39977-44-1).[8] This precursor can be converted to the target compound using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This strategy is common for converting primary alcohols to monofluoromethyl groups.

Experimental Protocol: Deoxofluorination

Causality: The choice of a deoxofluorination agent like DAST is based on its proven efficacy in converting primary alcohols to alkyl fluorides with minimal side reactions, such as rearrangement, which is not a concern here. The reaction is run at low temperature (-78 °C) initially to control the exothermic reaction upon addition of the fluorinating agent, and then allowed to warm to ensure the reaction proceeds to completion.

Materials:

-

Methyl 6-(hydroxymethyl)picolinate (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 6-(hydroxymethyl)picolinate in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then slowly allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and very carefully quench by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Metabolic Stability

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing nature of the ester and fluoromethyl groups and the inherent reactivity of the pyridine ring.

Electronic Effects and Stability

The strong C-F bond is a primary reason for the enhanced metabolic stability of fluorinated compounds. It effectively blocks metabolic oxidation that might otherwise occur at that position. The electron-withdrawing nature of the fluoromethyl group can also deactivate the adjacent pyridine ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.

However, a critical consideration for monofluoroalkyl groups is their potential for chemical instability. If an intramolecular nucleophile is present or can be formed, it can displace the fluoride ion via an SN2 mechanism. In the case of this compound itself, the molecule is generally stable. However, if the ester were hydrolyzed to the corresponding carboxylate under physiological conditions, the resulting picolinate anion could potentially act as an intramolecular nucleophile, leading to decomposition. This potential liability must be assessed in the context of any larger molecule into which this building block is incorporated.

Applications in Drug Discovery

This compound is a high-value building block, particularly for constructing complex molecules intended for biological applications.

Protein Degrader Building Block

The compound's classification as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of PROTACs.[2] A typical PROTAC consists of two ligands—one that binds to a target protein and another that binds to an E3 ubiquitin ligase—connected by a linker. This building block can be readily modified for incorporation into such a structure. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled to an amine-containing linker or ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

Protocol: Saponification and Amide Coupling

Causality: Saponification (base-mediated ester hydrolysis) is a standard method to generate the carboxylic acid needed for amide bond formation. The subsequent amide coupling using a reagent like HATU is chosen for its high efficiency and low rate of side reactions, which is critical when working with valuable or complex substrates.

Step A: Saponification to 6-(fluoromethyl)picolinic acid

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~3-4 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can often be used without further purification.

Step B: Amide Coupling

-

Under an inert atmosphere, dissolve the 6-(fluoromethyl)picolinic acid (1.0 eq) and the desired amine-containing component (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with aqueous NaHCO₃, water, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by flash chromatography.

Conclusion

This compound is a strategically designed chemical building block that offers medicinal chemists a valuable tool for lead optimization and the construction of complex therapeutic agents. Its key attributes—a metabolically robust fluoromethyl group and a versatile picolinate handle—make it particularly suitable for applications in modern drug discovery, including the synthesis of targeted protein degraders. While its stability profile requires careful consideration within the context of a larger molecular framework, its potential benefits in enhancing pharmacokinetic properties make it an important reagent for the development of next-generation pharmaceuticals.

References

-

CP Lab Safety. This compound, min 97%, 250 mg. [Link]

-

羰基化合物. This compound. [Link]

-

ESD MEDİKAL. Kimyasal 7. [Link]

-

ACE Biolabs. This compound. [Link]

-

ChemWhat. CAS Index. [Link]

-

Zerenex. CAS 953091-62-8 | 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

- Google Patents.

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Google Patents.

-

National Institutes of Health. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

- Google Patents. 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- Google Patents.

-

Cheminfo.org. Predict 13C NMR spectra. [Link]

-

Cheminfo.org. Predict 1H NMR spectra. [Link]

-

PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

ResearchGate. Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

-

National Institutes of Health. Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Sidechain Conformation: the Influenza A M2 Transmembrane Peptide as an Example. [Link]

-

PubMed. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. [Link]

-

PubMed. The stability of pyridine nucleotides. [Link]

-

PubMed. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. [Link]

-

National Institutes of Health. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]

-

ResearchGate. Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1209248-98-5 | this compound - AiFChem [aifchem.com]

- 4. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 5. esdmedikal.com [esdmedikal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 6-(hydroxymethyl)picolinate | 39977-44-1 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 6-(fluoromethyl)picolinate

CAS Number: 1209248-98-5[1] Alternate CAS Number: 953091-62-8 Molecular Formula: C₈H₈FNO₂[1] Molecular Weight: 169.15 g/mol [1]

Abstract

Methyl 6-(fluoromethyl)picolinate is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a fluoromethyl group onto the pyridine ring imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a particular focus on its emerging role as a key intermediate in the development of targeted protein degraders known as PROTACs (Proteolysis Targeting Chimeras).

Introduction: The Significance of the Fluoromethyl Group in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties. The fluoromethyl group (-CH₂F), as a bioisostere of the methyl group, offers a subtle yet impactful modification. Its unique electronic properties, including high electronegativity and the ability to participate in hydrogen bonding, can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. This often translates to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability.

This compound serves as a valuable scaffold that combines the advantageous properties of the fluoromethyl group with the versatile chemistry of the picolinate ester. The pyridine ring itself is a common motif in many biologically active compounds, and the ester functionality provides a convenient handle for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1209248-98-5 | [1] |

| Alternate CAS Number | 953091-62-8 | |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| Appearance | Off-white to light yellow powder | |

| Purity | ≥97% | [1] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and commonly employed synthetic route involves the fluorination of a readily available precursor, Methyl 6-(hydroxymethyl)picolinate.

Conceptual Synthetic Workflow

The conversion of a hydroxymethyl group to a fluoromethyl group can be achieved using a variety of fluorinating agents. A general workflow for this transformation is depicted below.

Sources

A Technical Guide to Methyl 6-(fluoromethyl)picolinate: Properties, Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of Methyl 6-(fluoromethyl)picolinate, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Centered on its fundamental physicochemical properties, including its precise molecular weight, this document details the spectroscopic methods for its structural validation, outlines plausible synthetic strategies, and explores its functional significance. The strategic incorporation of the picolinate scaffold and the fluoromethyl group offers distinct advantages in modulating the metabolic stability, lipophilicity, and target-binding affinity of potential drug candidates. This whitepaper serves as a critical resource for researchers and scientists, offering both foundational knowledge and practical insights into the application of this versatile compound in the synthesis of novel therapeutics, particularly in the domain of protein degraders.

Core Physicochemical and Spectroscopic Characterization

The precise characterization of a molecular entity is the cornerstone of reproducible and reliable scientific research. For this compound, this begins with its fundamental physicochemical properties, which are validated through a suite of spectroscopic techniques.

Key Properties and Identifiers

The foundational data for this compound is summarized in the table below. The molecular weight of 169.15 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols and for definitive identification via mass spectrometry.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| CAS Number | 1209248-98-5 | [1] |

| Purity Specification | ≥97% | [1] |

| Classification | Heterocyclic Compound, Picolinate Ester | N/A |

| Product Family | Protein Degrader Building Blocks | [1] |

Spectroscopic Validation: A Self-Validating System

Trustworthiness in chemical synthesis is achieved when experimental data unequivocally confirms the identity and purity of the target compound. The molecular structure of this compound is validated through a combination of mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry (MS): This technique directly confirms the molecular weight. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 169.15. Using softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be detected at m/z 170.15. The fragmentation pattern of picolinyl esters in the mass spectrometer can also provide valuable structural information about the acyl group.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the atomic-level blueprint of the molecule.

-

¹H NMR: Would reveal distinct signals for the methyl ester protons (-OCH₃), the fluoromethyl protons (-CH₂F) which would be split by the fluorine atom, and the three aromatic protons on the pyridine ring, with their characteristic chemical shifts and coupling patterns confirming the substitution pattern.

-

¹³C NMR: Would show eight distinct carbon signals, including the carbonyl carbon of the ester, the fluoromethyl carbon (split by fluorine), the methyl carbon, and the five carbons of the pyridine ring.

-

¹⁹F NMR: Would exhibit a single signal, likely a triplet due to coupling with the two adjacent protons of the methylene group, confirming the presence and environment of the fluorine atom.

-

Synthesis and Handling

This compound is a specialized building block not typically synthesized in a standard laboratory setting. However, understanding its synthetic origin is crucial for quality assessment and for designing subsequent reactions. A plausible and common synthetic strategy involves the modification of a pre-existing picolinate scaffold.

General Synthetic Workflow

A logical synthetic route involves the conversion of a more common precursor, such as Methyl 6-(chloromethyl)picolinate or Methyl 6-(hydroxymethyl)picolinate, via a nucleophilic substitution reaction. A fluoride source like potassium fluoride can be used to displace a leaving group (e.g., chloride) to form the C-F bond.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Modification of the Picolinate Ester

Objective: To synthesize N-benzyl-6-(fluoromethyl)picolinamide from this compound.

Methodology:

-

Saponification (Ester to Acid):

-

Dissolve this compound (1.0 eq) in a mixture of THF/water (3:1).

-

Add Lithium Hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~4 with 1N HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(fluoromethyl)picolinic acid.

-

-

Amide Coupling:

-

Dissolve the resulting 6-(fluoromethyl)picolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Benzylamine (1.1 eq) and a coupling agent such as HATU (1.2 eq).

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel to obtain the target amide.

-

Significance in Medicinal Chemistry and Drug Development

The value of this compound lies in the combined chemical advantages of its two core structural motifs: the picolinate scaffold and the fluoromethyl group.

The Picolinate Scaffold: A Privileged Structure

Pyridine carboxylic acids and their derivatives, including picolinates, are recognized as "privileged scaffolds" in drug discovery.[3] This designation is due to their frequent appearance in a wide array of FDA-approved drugs and biologically active molecules.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, while the rest of the ring provides a rigid framework for orienting substituents to interact with biological targets. Picolinate derivatives have been successfully developed as potent and selective enzyme inhibitors for various therapeutic areas.[3][4][5]

The Fluoromethyl Group: A Tool for Metabolic Stability and Potency

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[6][7] The fluoromethyl group (-CH₂F), while less common than the trifluoromethyl group (-CF₃), offers unique benefits:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[8] This can increase the half-life of a drug in the body.

-

Modulation of Physicochemical Properties: Fluorination alters a molecule's lipophilicity, acidity/basicity (pKa), and conformation.[7][9] These changes can enhance membrane permeability and improve how the molecule fits into a protein's binding pocket.[9][10]

-

Enhanced Binding Interactions: The highly electronegative fluorine atom can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a target protein, thereby increasing binding affinity and potency.[7]

Application as a Versatile Chemical Building Block

This compound is classified as a building block for protein degraders, indicating its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.[1] Its structure provides a reactive handle (the methyl ester) for further chemical elaboration, connecting it to other fragments that are essential for biological activity.

Caption: Use of the compound as a key intermediate in multi-step synthesis.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).

- Methyl 6-(fluoromethyl)

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.

- Strong bond with fluorine chemistry. (2008, December 22). Manufacturing Chemist.

- The Many Roles for Fluorine in Medicinal Chemistry.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.

- Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterific

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed.

- Methyl 6-(chloromethyl)

- 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- Synthesis routes of Methyl 6-(hydroxymethyl)

- Picolinic acid derivatives and their use as intermediates.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dovepress.com [dovepress.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strong bond with fluorine chemistry [manufacturingchemist.com]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Methyl 6-(fluoromethyl)picolinate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 6-(fluoromethyl)picolinate, a key building block in contemporary drug discovery and development. In the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms and comparative analysis with structurally related analogs to present a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and data interpretation necessary for the unambiguous structural elucidation of this compound.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry. The picolinate scaffold is a prevalent motif in numerous biologically active molecules, and the introduction of a fluoromethyl group at the 6-position can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Given its molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol , precise structural confirmation is paramount for its application in synthetic chemistry and drug design. This guide establishes a foundational spectroscopic profile to aid in its identification and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be utilized for this compound.

Figure 1: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the proton framework of a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals for the aromatic protons of the pyridine ring, the fluoromethyl protons, and the methyl ester protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.95 - 8.10 | d | ~8.0 |

| H4 | 7.70 - 7.85 | t | ~7.8 |

| H5 | 7.55 - 7.70 | d | ~7.5 |

| H11 | 5.50 - 5.70 | d | ~47.0 (²JHF) |

| H10 | 3.90 - 4.05 | s | - |

Table 1: Predicted ¹H NMR chemical shifts and coupling constants for this compound.

Spectral Interpretation

-

Aromatic Region (δ 7.5-8.1 ppm): The pyridine ring protons (H3, H4, and H5) are expected to resonate in the downfield region due to the electron-withdrawing effect of the nitrogen atom and the ester group.[1] The typical ordering of pyridine protons is observed, with the proton ortho to the nitrogen (H6 is substituted) being the most deshielded. In this case, H3, being adjacent to the ester-bearing carbon, is predicted to be the most downfield of the ring protons. The signals are expected to appear as a doublet (H3), a triplet (H4), and a doublet (H5), reflecting ortho-coupling between adjacent protons.

-

Fluoromethyl Protons (δ 5.5-5.7 ppm): The two protons of the fluoromethyl group (H11) are predicted to appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). This large, two-bond H-F coupling constant of approximately 47 Hz is a hallmark of fluoromethyl groups and a key diagnostic feature.

-

Methyl Ester Protons (δ 3.9-4.05 ppm): The three protons of the methyl ester group (H10) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The predicted spectrum for this compound will reflect the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |

| C7 (C=O) | 165 - 167 | s | - |

| C6 | 158 - 161 | d | ~15-20 (²JCF) |

| C2 | 148 - 150 | s | - |

| C4 | 137 - 139 | s | - |

| C5 | 126 - 128 | d | ~5 (⁴JCF) |

| C3 | 123 - 125 | s | - |

| C11 (-CH₂F) | 83 - 86 | d | ~170-180 (¹JCF) |

| C10 (-OCH₃) | 52 - 54 | s | - |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Spectral Interpretation

-

Carbonyl Carbon (δ 165-167 ppm): The ester carbonyl carbon (C7) is expected to be the most downfield signal, which is characteristic for this functional group.

-

Pyridine Ring Carbons (δ 123-161 ppm): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[2][3] C6, being attached to the electronegative fluoromethyl group, is predicted to be significantly downfield and will appear as a doublet due to two-bond coupling with the fluorine atom. C2, adjacent to the nitrogen and the ester group, will also be downfield. C4, C5, and C3 will appear at progressively higher fields. A small four-bond C-F coupling may be observable for C5.

-

Fluoromethyl Carbon (δ 83-86 ppm): The carbon of the fluoromethyl group (C11) is expected to resonate at a significantly higher chemical shift compared to a standard methyl group due to the deshielding effect of the fluorine atom. It will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) in the range of 170-180 Hz, which is highly diagnostic.

-

Methyl Ester Carbon (δ 52-54 ppm): The methyl ester carbon (C10) is predicted to appear in the typical range for such groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, Electron Ionization (EI) would likely lead to characteristic fragmentation.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment Ion | Interpretation |

| 169 | [M]⁺ | Molecular Ion |

| 138 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 110 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 136 | [M - F]⁺ (unlikely) | Loss of a fluorine radical |

| 91 | [C₅H₄N-CH₂]⁺ | Picolyl-type fragment |

Table 3: Predicted key fragment ions in the mass spectrum of this compound.

Fragmentation Analysis

The molecular ion peak at m/z 169 should be observable. A prominent fragmentation pathway for methyl esters is the loss of the methoxy radical (-•OCH₃), leading to an acylium ion at m/z 138.[4][5][6] Another expected fragmentation is the loss of the entire carbomethoxy group (-•COOCH₃) to give a fragment at m/z 110. The stability of the pyridine ring suggests that fragmentation will be dominated by losses from the substituent groups.

Figure 2: Predicted primary fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 2990 - 2950 | Aliphatic C-H (-CH₂, -CH₃) | Stretch |

| 1725 - 1740 | Ester C=O | Stretch |

| 1600 - 1580 | Aromatic C=C & C=N | Stretch |

| 1300 - 1100 | Ester C-O | Stretch |

| 1100 - 1000 | C-F | Stretch |

Table 4: Predicted characteristic IR absorption frequencies for this compound.

Spectral Interpretation

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1725-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.[7]

-

Aromatic C-H and C=C/C=N Stretches: The aromatic C-H stretching vibrations should appear just above 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations (C=C and C=N) are expected in the 1600-1580 cm⁻¹ region.

-

C-O Stretch: The C-O stretching of the ester group will likely produce strong bands in the 1300-1100 cm⁻¹ range.

-

C-F Stretch: A strong absorption band in the 1100-1000 cm⁻¹ region is anticipated for the C-F stretching vibration, a key indicator of the fluoromethyl group.

Experimental Protocols

To acquire high-quality spectroscopic data for this compound, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are recommended. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, dissolve the sample in a suitable solvent like chloroform and acquire the spectrum in a solution cell.

-

Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound. The detailed analysis of anticipated ¹H NMR, ¹³C NMR, MS, and IR data, supported by established principles of spectroscopy and comparison with related structures, offers a reliable framework for the identification and structural verification of this important chemical entity. The characteristic signals, particularly the H-F and C-F couplings in NMR and the C-F stretch in IR, serve as definitive markers for the fluoromethyl moiety. Researchers and developers can utilize this guide to confidently interpret their experimental findings and accelerate their research endeavors.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. Retrieved January 10, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved January 10, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved January 10, 2026, from [Link]

-

Cheminfo. (n.d.). IR spectra prediction. Cheminfo.org. Retrieved January 10, 2026, from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. GCMS Section 6.14 [people.whitman.edu]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the NMR Analysis of Methyl 6-(fluoromethyl)picolinate

Introduction

Methyl 6-(fluoromethyl)picolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluoromethyl group into heterocyclic scaffolds can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Consequently, unambiguous structural verification is a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules.

This guide provides a comprehensive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. It is designed for researchers and drug development professionals, offering not just predictive data but also the underlying principles and experimental strategies required for a robust analysis. We will explore the causal relationships behind chemical shifts, the intricacies of spin-spin coupling involving fluorine, and the practical methodologies for acquiring and interpreting high-quality NMR data.

Molecular Structure and Numbering Convention

To ensure clarity throughout this guide, the following IUPAC numbering convention for the pyridine ring and its substituents will be used.

Caption: Structure and numbering of this compound.

Core Principles: The Impact of Fluorine and Nitrogen

The NMR analysis of this molecule is particularly instructive due to the interplay of several electronic effects:

-

Nitrogen Heteroatom: The electronegative nitrogen atom in the pyridine ring induces a significant deshielding effect, particularly on the adjacent α-carbons (C2, C6) and their attached protons.[1][2] This results in their signals appearing at a lower field (higher ppm) compared to analogous benzene derivatives.[3]

-

Fluorine Electronegativity: As the most electronegative element, fluorine strongly withdraws electron density from the adjacent methylene group (-CH₂F). This has a profound impact on the chemical shifts of the methylene protons and carbon.

-

Spin-Spin (J) Coupling: Fluorine (¹⁹F) has a nuclear spin of I=½, similar to ¹H. This leads to through-bond J-coupling between ¹⁹F and neighboring ¹H and ¹³C nuclei.[4][5] These couplings are often larger than corresponding H-H couplings and provide invaluable structural information.[4][6] The magnitude of J-coupling typically decreases as the number of intervening bonds increases.[5]

Experimental Workflow: A Self-Validating Protocol

A robust NMR analysis relies on a systematic approach to data acquisition and interpretation. The following workflow ensures that assignments are unambiguous and validated by complementary experiments.

Caption: Recommended experimental workflow for complete NMR analysis.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its low viscosity and ability to dissolve a wide range of organic compounds.[7]

-

Causality: The choice of solvent can influence chemical shifts due to solute-solvent interactions.[7][8][9] For instance, aromatic solvents like benzene-d₆ can cause significant shifts compared to CDCl₃. It is crucial to report the solvent used.[10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra to 0 ppm.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. This provides the initial overview of proton environments.

-

Acquire a ¹⁹F NMR spectrum. Then, acquire a proton-decoupled ¹⁹F{¹H} spectrum. Comparing the two will immediately identify all H-F couplings.

-

Acquire a proton-decoupled ¹³C{¹H} spectrum. This reveals the number of unique carbon environments.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish H-H coupling networks, specifically for the pyridine ring protons.

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon.

-

Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) H-C correlations, which are essential for assigning quaternary carbons and piecing the molecular fragments together.

-

Spectral Interpretation and Predicted Data

¹H NMR Analysis

The ¹H NMR spectrum is expected to show three distinct regions: the aromatic region for the pyridine protons, a downfield aliphatic region for the fluoromethyl protons, and an upfield region for the methyl ester protons.

-

Aromatic Protons (H-3, H-4, H-5): These protons form an AMX spin system.

-

H-4: Expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around δ 7.8-8.0 ppm . It is coupled to both H-3 and H-5 with typical ³JHH values of ~7-8 Hz. The parent compound, methyl picolinate, shows its H-4 proton at δ 7.86 ppm.[11]

-

H-3 & H-5: These will appear as doublets of doublets. Based on methyl picolinate data (H-3 at δ 8.15 ppm, H-5 at δ 7.50 ppm), we can predict their approximate positions.[11] The electron-withdrawing fluoromethyl group at C-6 will likely deshield the adjacent H-5 proton, shifting it further downfield. H-3 will be less affected.

-

-

Fluoromethyl Protons (-CH₂F):

-

This signal is a key diagnostic feature. It will appear as a doublet due to the strong two-bond coupling to the fluorine atom (²JHF).

-

The expected chemical shift is in the range of δ 5.4-5.7 ppm .

-

The coupling constant, ²JHF , is typically large, around 45-50 Hz .[12]

-

-

Methyl Ester Protons (-OCH₃):

-

This will be a sharp singlet as there are no adjacent protons.

-

The expected chemical shift is around δ 4.0 ppm , consistent with the value for methyl picolinate.[11]

-

¹⁹F NMR Analysis

The ¹⁹F NMR spectrum provides complementary and confirmatory information. With ¹⁹F having 100% natural abundance and high sensitivity, this experiment is highly informative.[4][13][14]

-

Chemical Shift: The chemical shift for a -CH₂F group typically falls in the range of δ -200 to -220 ppm (referenced to CFCl₃ at 0 ppm).[4]

-

Splitting Pattern: In the standard ¹⁹F spectrum, the signal will appear as a triplet . This is the reciprocal coupling to the two equivalent protons of the methylene group. The coupling constant will be the same ²JHF value (~45-50 Hz) observed in the ¹H spectrum.

-

Proton Decoupling: In the ¹⁹F{¹H} experiment, this triplet will collapse into a singlet , confirming the assignment and providing the precise chemical shift without multiplicity complications.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will show all 8 unique carbon atoms. The most informative signal is that of the fluoromethyl carbon.

-

Pyridine Ring Carbons:

-

C-2 & C-6: These carbons, being adjacent to the nitrogen, are the most deshielded. For pyridine itself in CDCl₃, C-2/C-6 are at ~150 ppm.[1][15] The ester and fluoromethyl substituents will further modify these shifts.

-

C-4: The γ-carbon is expected around δ 137 ppm .

-

C-3 & C-5: The β-carbons are the most shielded of the ring carbons, expected around δ 125-128 ppm .

-

-

Fluoromethyl Carbon (-CH₂F):

-

This carbon signal is a key diagnostic feature. It will appear as a doublet due to the very large one-bond coupling to fluorine (¹JCF ).

-

The coupling constant, ¹JCF , is typically in the range of 170-250 Hz .

-

-

Ester Carbons:

-

The carbonyl carbon (C=O ) will be in the typical ester range of δ 164-166 ppm .

-

The methoxy carbon (-OCH₃ ) will appear around δ 53 ppm .

-

Data Summary and Coupling Network

The following table summarizes the predicted NMR data for this compound in CDCl₃.

| Group | Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -OCH₃ | ¹H | ~4.0 | s (singlet) | - |

| -CH₂F | ¹H | ~5.5 | d (doublet) | ²JHF ≈ 48 |

| Pyridine H-5 | ¹H | ~7.6 | d (doublet) | ³J(H5-H4) ≈ 8 |

| Pyridine H-4 | ¹H | ~7.9 | t (triplet) | ³J(H4-H3) ≈ 8, ³J(H4-H5) ≈ 8 |

| Pyridine H-3 | ¹H | ~8.1 | d (doublet) | ³J(H3-H4) ≈ 8 |

| -OCH₃ | ¹³C | ~53 | s (singlet) | - |

| -CH₂F | ¹³C | ~80-85 | d (doublet) | ¹JCF ≈ 170-250 |

| Pyridine C-3,5 | ¹³C | ~125-128 | s (singlet) | May show small ²JCF or ³JCF |

| Pyridine C-4 | ¹³C | ~137 | s (singlet) | - |

| Pyridine C-2,6 | ¹³C | ~148-152 | s (singlet) | May show small ²JCF |

| C=O | ¹³C | ~165 | s (singlet) | - |

| -CH₂F | ¹⁹F | ~ -210 | t (triplet) | ²JHF ≈ 48 |

Note: Predicted values are estimates. Actual values can vary based on solvent, concentration, and temperature.[10][16]

The key coupling relationships that confirm the structure are visualized below.

Caption: Key J-coupling interactions in this compound.

Conclusion

The NMR analysis of this compound is a powerful demonstration of modern spectroscopy's capabilities. The distinct chemical shifts and, most importantly, the characteristic splitting patterns arising from H-F and C-F couplings provide a definitive structural fingerprint. The observation of a ~48 Hz doublet in the ¹H spectrum for the methylene protons, a corresponding triplet in the ¹⁹F spectrum, and a large ~200 Hz doublet for the methylene carbon in the ¹³C spectrum are the cornerstone validations of the fluoromethyl group's presence and position. By employing a systematic workflow of 1D and 2D NMR experiments, researchers can achieve complete and unambiguous assignment of all signals, ensuring the structural integrity of this valuable chemical entity.

References

- The Royal Society of Chemistry. Supporting Information.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.

- Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- ACS Publications. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- NIH. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- Chemistry LibreTexts. J-Coupling (Scalar).

- ResearchGate. Coupling of Protons with Fluorine Page.

- OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Testbook. The correct match of 13C NMR chemical shift values (δ ppm).

- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.

- Chemistry Stack Exchange. Proton NMR signals and rings.

- Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- ChemicalBook. Pyridine(110-86-1) 13C NMR spectrum.

- University of California, Santa Barbara. Fluorine NMR.

- University of Sheffield. 19Flourine NMR.

Sources

- 1. testbook.com [testbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. reddit.com [reddit.com]

- 8. tandfonline.com [tandfonline.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. thieme-connect.de [thieme-connect.de]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 15. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 16. research.cbc.osu.edu [research.cbc.osu.edu]

An In-Depth Technical Guide to the Stability and Storage of Methyl 6-(fluoromethyl)picolinate

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 6-(fluoromethyl)picolinate, a key building block for researchers, scientists, and drug development professionals. Drawing upon fundamental principles of organic chemistry and established best practices in pharmaceutical development, this document outlines the potential degradation pathways, provides detailed protocols for handling and stability assessment, and offers scientifically grounded recommendations for maintaining the integrity of this compound. By understanding the inherent chemical liabilities of the molecule, from the ester functionality to the fluoromethyl-substituted pyridine ring, researchers can ensure the reliability and reproducibility of their experimental outcomes.

Introduction: The Chemical Landscape of this compound

This compound is a substituted pyridine derivative that has garnered interest in medicinal chemistry and drug discovery. Its unique structural features—a picolinate ester and a fluoromethyl group on a pyridine scaffold—offer a versatile platform for the synthesis of novel compounds. The incorporation of a fluoromethyl group, in particular, can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] However, to effectively utilize this reagent, a thorough understanding of its chemical stability is paramount. This guide will deconstruct the molecule into its key functional components to predict and mitigate potential degradation.

Below is a diagram illustrating the chemical structure of this compound, highlighting its primary functional groups.

Caption: Structure of this compound.

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the methyl ester and the fluoromethyl group, as well as the aromatic pyridine ring.

Hydrolytic Stability of the Picolinate Ester

The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester to form 6-(fluoromethyl)picolinic acid and methanol.[2] This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of acidic conditions and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates the methoxide ion.[2]

Given that even ambient moisture can be sufficient to initiate hydrolysis over extended periods, it is crucial to store the compound under anhydrous conditions.

Stability of the Fluoromethyl Group

The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic and chemical stability to fluorinated compounds.[3] While a trifluoromethyl group is known to be very inert, a monofluoromethyl group, as present in this molecule, can exhibit different reactivity. However, direct cleavage of the C-F bond under typical storage conditions is unlikely. Degradation involving this group would likely require more forcing conditions than those that would induce ester hydrolysis.

Stability of the Pyridine Ring

The pyridine ring is a relatively stable aromatic system. However, it is susceptible to degradation under certain conditions:

-

Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or ring-opened products.

-

Photodegradation: Exposure to high-energy light, particularly UV radiation, can induce photochemical reactions in aromatic systems.[4] Fluorination can sometimes enhance photostability, but this is not a guaranteed effect and should be experimentally verified.[4]

The following diagram illustrates the primary predicted degradation pathways for this compound.

Caption: Predicted degradation pathways.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These are based on best practices for storing reactive organic compounds, particularly esters and fluorinated heterocycles.[5][6]

Long-Term Storage (Greater than 6 months)

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C (Freezer) | Reduces the rate of all potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass vial or bottle | Protects from light to prevent photolytic degradation and ensures a tight seal against moisture and air ingress. |

| State | Solid | Storing as a solid minimizes mobility and reactivity compared to being in solution. |

Short-Term Storage (Less than 6 months)

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | Sufficiently low to significantly slow degradation for short to medium-term storage. |

| Atmosphere | Dry | Use of a desiccator is highly recommended to minimize exposure to ambient moisture. |

| Container | Tightly sealed, amber glass vial | Protects from light and moisture. |

Handling Procedures

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.[7]

-

Inert Atmosphere: When handling the solid, it is best practice to do so under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Solution Preparation: Prepare solutions in anhydrous solvents. If the compound is to be stored in solution, it should be for the shortest possible time and stored under the recommended short-term conditions.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood, wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and develop a stability-indicating analytical method.[8][9]

Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at room temperature for 2 hours.

-

At specified time points (e.g., 0.5, 1, 2 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Incubate at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw a sample and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at 80°C for 48 hours.

-

Also, reflux a solution of the compound at 80°C for 24 hours.

-

At specified time points, prepare solutions of the stressed solid or dilute the stressed solution for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[4]

-